3-Oxo-4-(4-methoxyphenyl)butanoic acid
Description
Significance of β-Keto Acids as Versatile Synthetic Building Blocks
β-Keto acids, compounds featuring a ketone group on the carbon atom beta to a carboxylic acid, are highly valued as versatile intermediates in organic synthesis. rsc.orgucla.edu Their unique structure, with two key functional groups in a 1,3-relationship, allows for a wide range of chemical transformations, making them powerful building blocks for complex molecules. researchgate.net
A primary characteristic of β-keto acids is their propensity to undergo facile decarboxylation (loss of CO₂) upon heating, a reaction that proceeds through a cyclic, six-electron transition state. libretexts.orgmasterorganicchemistry.com This process generates an enol intermediate, which then tautomerizes to the corresponding ketone. masterorganicchemistry.com This decarboxylative pathway provides a reliable method for synthesizing ketones, a fundamental functional group in numerous natural products and pharmaceutical compounds.
The methylene (B1212753) group positioned between the ketone and carboxylic acid is readily deprotonated due to the electron-withdrawing nature of the adjacent carbonyls, making it a soft nucleophile. libretexts.org This allows for straightforward alkylation and acylation reactions at the α-carbon. Consequently, β-keto acids and their ester derivatives are cornerstone reagents in classic reactions like the acetoacetic ester synthesis, which allows for the construction of more complex ketones. libretexts.orgaklectures.com
Furthermore, β-keto acids are crucial precursors in the synthesis of heterocyclic compounds. Their ability to participate in condensation reactions with various reagents is exploited in well-known multicomponent reactions like the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, which provide access to medicinally important scaffolds. The diverse reactivity of β-keto acids has cemented their role as essential synthons in the strategic planning of organic syntheses. nih.gov
Contextualizing 3-Oxo-4-(4-methoxyphenyl)butanoic Acid within the Landscape of Aryl-Substituted β-Keto Acids
This compound is a member of the aryl-substituted β-keto acid subclass, where an aromatic ring is attached to the carbon atom alpha to the ketone (the C4 position). The presence of the 4-methoxyphenyl (B3050149) group significantly influences the molecule's electronic properties and reactivity compared to simple aliphatic β-keto acids.
The 4-methoxyphenyl substituent, containing an electron-donating methoxy (B1213986) group, can affect the stability of intermediates and transition states in reactions involving the β-keto acid moiety. This electronic influence can modulate the rate and outcome of reactions such as decarboxylation and enolate formation.
Aryl-substituted β-keto acids like this compound are particularly valuable as precursors to molecules containing an aryl-ketone framework. This structural motif is prevalent in a vast number of biologically active compounds and is a key target in medicinal chemistry. The synthesis and subsequent transformations of this acid provide a direct route to incorporating the 4-methoxyphenyl group, a common pharmacophore, into more complex molecular architectures.
The general synthetic routes to access such compounds often involve variations of condensation reactions. For instance, the Claisen condensation of an appropriate aryl acetate (B1210297) with an ester, followed by hydrolysis, is a classical approach. fiveable.me More contemporary methods may involve transition-metal-catalyzed cross-coupling reactions to form the key carbon-carbon bonds.
Historical Overview and Current Research Trajectories in the Chemistry of Aryl Keto Acids
The chemistry of β-keto acids has been a subject of study since the 19th century, with the discovery and investigation of acetoacetic acid. The development of the acetoacetic ester synthesis soon followed, providing a robust tool for carbon-carbon bond formation that remains relevant today. Early work focused on understanding the fundamental reactivity of these compounds, including their keto-enol tautomerism and decarboxylation kinetics. acs.org
The study of aryl-substituted keto acids evolved from this foundation, driven by the need to synthesize aromatic compounds for various applications, including dyes and later, pharmaceuticals. Historically, synthetic methods relied on classical condensation chemistry.
Current research in the field of aryl keto acids is vibrant and follows several key trajectories:
Asymmetric Catalysis: A major focus is the development of enantioselective methods for the synthesis and transformation of chiral aryl keto acids. rsc.orgresearchgate.net Catalytic asymmetric decarboxylative reactions, for instance, allow for the creation of stereogenic centers with high enantioselectivity, providing access to valuable chiral building blocks. rsc.org
Novel Synthetic Methods: Chemists continue to develop more efficient and sustainable methods for the synthesis of aryl keto acids. This includes the use of palladium-catalyzed reactions of allylic esters, which offer new pathways for their formation and subsequent modification. nih.gov Other strategies involve C-acylation of enolates or silyl (B83357) enol ethers. organic-chemistry.org
Mechanism-Driven Innovation: Researchers are exploring different reaction pathways triggered by the unique structure of β-keto acids. These can be categorized based on the role of the acid, such as acting as decarboxylative enolate nucleophiles, electrophilic acids, or nucleophilic acids. researchgate.net
Applications in Total Synthesis and Medicinal Chemistry: Aryl keto acids and their derivatives remain indispensable tools in the total synthesis of natural products and the development of new drug candidates. The ability to readily synthesize and functionalize these compounds allows for the rapid generation of molecular diversity for biological screening.
The ongoing exploration of the rich chemistry of aryl keto acids continues to yield innovative synthetic strategies and enables the construction of increasingly complex and functionally diverse molecules.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-oxobutanoic acid |
InChI |
InChI=1S/C11H12O4/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
WAIHFFYNUFCGES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Oxo 4 4 Methoxyphenyl Butanoic Acid
Strategic Approaches to the β-Keto Acid Scaffold
The formation of the β-keto acid core is a critical step in the synthesis of the target molecule. Various strategies have been developed to construct this functional group arrangement, ranging from traditional condensation reactions to more contemporary methods employing highly reactive intermediates.
Investigations into Classic Condensation Reactions for Carbon-Carbon Bond Formation (e.g., Claisen-Type Condensations)
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and provides a direct route to β-keto esters, which are immediate precursors to β-keto acids. wikipedia.org This reaction involves the base-promoted condensation of two ester molecules. wikipedia.orgjove.com In a standard Claisen condensation, an ester with α-hydrogens is treated with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. jove.commasterorganicchemistry.com The subsequent loss of an alkoxide group yields a β-keto ester. jove.com
For the synthesis of a precursor to 3-oxo-4-(4-methoxyphenyl)butanoic acid, a "crossed" or mixed Claisen condensation would be employed. organic-chemistry.org This variation involves two different esters. To achieve a synthetically useful outcome and avoid a mixture of products, one of the esters should not have enolizable α-hydrogens. organic-chemistry.org For instance, an ester of 4-methoxyphenylacetic acid could be reacted with an ester that can form a stable enolate, such as an oxalate (B1200264) or a formate (B1220265) ester, in the presence of a suitable base like sodium ethoxide or sodium hydride. organic-chemistry.org The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis and decarboxylation of the ester group would then yield the desired β-keto acid.
| Reactant 1 | Reactant 2 | Base | Product Type |
| Ester with α-hydrogens | Identical Ester Molecule | Alkoxide Base | β-keto ester |
| Ester with α-hydrogens | Ester without α-hydrogens | Alkoxide Base | "Crossed" β-keto ester |
Modern Routes Employing Activated Methylene (B1212753) Compounds (e.g., Meldrum's Acid Derivatives for analogous β-keto esters)
Modern synthetic methods often utilize highly activated methylene compounds to facilitate the formation of β-keto esters under milder conditions and with greater efficiency. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly effective reagent in this regard. niscpr.res.inrsc.org The high acidity of the C-5 protons of Meldrum's acid allows for easy enolate formation.
The synthesis of β-keto esters via Meldrum's acid typically involves the acylation of Meldrum's acid with a carboxylic acid derivative, such as an acid chloride or an acid activated in situ. niscpr.res.inrsc.org For the synthesis of a precursor to this compound, 4-methoxyphenylacetyl chloride could be reacted with Meldrum's acid in the presence of a base like pyridine (B92270). The resulting acyl Meldrum's acid derivative is a stable, often crystalline solid. orgsyn.org This intermediate can then be alcoholyzed by heating with an appropriate alcohol to yield the corresponding β-keto ester. niscpr.res.inorgsyn.org For example, refluxing the acyl Meldrum's acid in methanol (B129727) would produce the methyl β-keto ester. orgsyn.org This method is advantageous as it often proceeds with high yields and avoids the strongly basic conditions required for traditional Claisen condensations. rsc.orgresearchgate.net
| Acylating Agent | Activated Methylene Compound | Subsequent Reaction | Product |
| 4-Methoxyphenylacetyl chloride | Meldrum's acid | Alcoholysis (e.g., with methanol) | Methyl 3-oxo-4-(4-methoxyphenyl)butanoate |
| Fatty acid | Meldrum's acid (with DCC/DMAP) | Alcoholysis | Fatty β-ketoester |
Development of Chemo- and Regioselective Preparations of the Butanoic Acid Backbone
The development of chemo- and regioselective methods for constructing the butanoic acid backbone is crucial for ensuring the correct placement of functional groups and avoiding unwanted side reactions. One approach involves the hydrocarboxylation of a suitable alkene precursor. For instance, a palladium-catalyzed hydrocarboxylation of an appropriately substituted terminal olefin with formic acid can provide linear carboxylic acids with high regioselectivity. organic-chemistry.org This method is advantageous as it avoids the use of toxic carbon monoxide and proceeds under mild conditions. organic-chemistry.org The choice of ligand is critical for achieving high selectivity, with specific phosphine (B1218219) ligands often providing the best results. organic-chemistry.org
Another strategy could involve the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For example, the reaction of an appropriate precursor with antipyrine (B355649) in a suitable solvent can lead to the formation of a butanoic acid derivative. mdpi.com The regioselectivity of such reactions is governed by the electronic nature of the reactants and the reaction conditions. The synthesis of various butanoic acid derivatives has been explored, highlighting the versatility of this scaffold in medicinal chemistry. biointerfaceresearch.com
Installation of the 4-Methoxyphenyl (B3050149) Moiety
The introduction of the 4-methoxyphenyl group onto the butanoic acid framework is a key transformation. This can be achieved through several well-established synthetic strategies, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution with Butanoic Acid Precursors
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org Anisole (B1667542) (4-methoxybenzene) is highly activated towards electrophilic attack due to the electron-donating nature of the methoxy (B1213986) group, which directs incoming electrophiles to the ortho and para positions. brainly.in
A common approach for installing the butanoic acid chain onto the anisole ring is the Friedel-Crafts acylation. In this reaction, anisole is treated with a suitable acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. google.comguidechem.com This reaction typically results in the formation of 4-oxo-4-(4-methoxyphenyl)butanoic acid. nordmann.global The regioselectivity is generally high for the para product due to steric hindrance at the ortho positions. The reaction conditions, including the choice of solvent and catalyst, can be optimized to maximize the yield and purity of the desired product. google.com While effective, Friedel-Crafts reactions can sometimes be complicated by side reactions, such as polyalkylation or rearrangement of the electrophile.
| Aromatic Substrate | Electrophile Precursor | Catalyst | Product |
| Anisole | Succinic Anhydride | Lewis Acid (e.g., AlCl3) | 4-Oxo-4-(4-methoxyphenyl)butanoic acid |
| Anisole | Prenyl acetate (B1210297) | Zn(NTf2)2 | Mono-allylated products |
| Deactivated arenes | Tribromoisocyanuric acid | H2SO4 | Bromoarenes |
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl Bond Formation
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon bonds, including aryl-alkyl bonds. nih.govnih.gov These methods offer a versatile and often milder alternative to classical methods like Friedel-Crafts reactions.
For the synthesis of this compound, a cross-coupling strategy could involve the reaction of a 4-methoxyphenyl-containing organometallic reagent with an alkyl halide bearing the butanoic acid precursor. For instance, a 4-methoxyphenylboronic acid could be coupled with a suitable 4-halobutanoate derivative under Suzuki coupling conditions, which typically employ a palladium catalyst and a base. Alternatively, a Negishi coupling could be employed, using an organozinc reagent. nih.gov
Conversely, a 4-haloanisole could be coupled with an organometallic reagent derived from a butanoic acid precursor. The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions to avoid side reactions such as β-hydride elimination, which can be a challenge in alkyl-alkyl and aryl-alkyl couplings. caltech.edu Nickel-based catalysts have shown particular promise in facilitating the coupling of alkyl electrophiles. caltech.edu These methods provide a modular approach, allowing for the late-stage introduction of the aryl group, which can be advantageous in complex syntheses. nih.gov
| Coupling Partners | Catalyst System | Reaction Type | Product Type |
| 4-Methoxyphenylboronic acid + 4-Halobutanoate derivative | Palladium catalyst + Base | Suzuki Coupling | Aryl-alkyl coupled product |
| 4-Haloanisole + Organozinc butanoate derivative | Palladium or Nickel catalyst | Negishi Coupling | Aryl-alkyl coupled product |
Optimization of Synthetic Pathways for Enhanced Yield and Purity
The synthesis of a β-keto acid like this compound would likely proceed through the acylation of a derivative of (4-methoxyphenyl)acetic acid. A common route involves the Claisen condensation, where an ester of (4-methoxyphenyl)acetic acid is reacted with another ester in the presence of a strong base to form a β-keto ester, which is then hydrolyzed. fiveable.me Optimization would focus on maximizing the efficiency of these steps while minimizing side reactions and simplifying purification.
Key Optimization Parameters:
Base Selection: The choice of base (e.g., sodium ethoxide, sodium hydride, lithium diisopropylamide) is critical for efficiently generating the necessary enolate intermediate.
Temperature Control: Low temperatures are often required to prevent side reactions, such as self-condensation or decomposition.
Reaction Time: Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time for maximizing product formation.
Purification Method: Techniques such as column chromatography, recrystallization, or acid-base extraction would be optimized to achieve high purity of the final product.
Solvent Effects and Reaction Catalysis Studies in Synthesis
The choice of solvent and catalyst profoundly impacts reaction rates, yields, and selectivity in the synthesis of β-keto acids.
Reaction Catalysis: While strong bases are reagents rather than catalysts in a Claisen condensation, subsequent steps could involve catalysis. For instance, the hydrolysis of the intermediate β-keto ester to the final carboxylic acid can be catalyzed by either acid or base. The choice and concentration of the catalyst would be studied to ensure complete conversion without promoting decarboxylation, a common side reaction for β-keto acids upon heating. researchgate.net
The following table illustrates hypothetical data from studies on solvent and base combinations for a generic synthesis of a β-keto ester intermediate.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 25 | 12 | 65 |
| 2 | Sodium Hydride | THF | 0 | 6 | 78 |
| 3 | LDA | THF | -78 | 2 | 85 |
| 4 | Sodium Hydride | Dioxane | 25 | 8 | 72 |
Exploration of Protecting Group Strategies for Sensitive Functionalities
Protecting groups are used to temporarily mask reactive functional groups to prevent them from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org In the context of this compound, both the ketone and carboxylic acid functionalities might require protection depending on the subsequent planned reactions.
Carboxylic Acid Protection: The carboxylic acid is often protected as an ester (e.g., methyl, ethyl, or tert-butyl ester). A tert-butyl ester is particularly useful as it is stable to many reaction conditions but can be selectively removed under mild acidic conditions. uchicago.edu
Ketone Protection: The ketone can be protected as an acetal (B89532) or ketal (e.g., by reacting with ethylene (B1197577) glycol). Acetals are stable to basic and nucleophilic reagents but are readily removed with aqueous acid. wikipedia.org
An "orthogonal protecting group strategy" allows for the selective removal of one protecting group in the presence of another. organic-chemistry.org For example, a molecule containing both a tert-butyl ester and a benzyl (B1604629) ether could have the ester removed with acid while the ether remains, or the ether removed by hydrogenolysis while the ester remains intact. This strategy is crucial for complex, multi-step syntheses.
Enantioselective Synthesis of Chiral Analogues of this compound
The target molecule itself is not chiral. However, chiral analogues could be synthesized, most commonly by the asymmetric reduction of the ketone at the C-3 position to produce a chiral alcohol, 3-hydroxy-4-(4-methoxyphenyl)butanoic acid.
This transformation can be achieved using chiral reducing agents or catalysts.
Catalytic Asymmetric Reduction: This method involves using a metal catalyst (e.g., Ruthenium) complexed with a chiral ligand in the presence of a hydrogen source. Different ligands can selectively produce either the (R) or (S) enantiomer of the alcohol product.
Enzyme-Catalyzed Reduction: Lipases and other enzymes can be used to catalyze the enantioselective reduction of ketones, often with very high enantiomeric excess (e.e.). google.com These reactions are typically performed under mild, environmentally friendly conditions.
The success of an enantioselective synthesis is measured by the enantiomeric excess, which quantifies the purity of one enantiomer over the other.
Below is a table representing potential outcomes from a hypothetical study on the asymmetric reduction of a β-keto ester precursor.
| Entry | Catalyst/Reagent | Ligand | Product Configuration | Yield (%) | Enantiomeric Excess (%) |
| 1 | RuCl₂(PPh₃)₃ / H₂ | (R)-BINAP | R | 95 | 98 |
| 2 | RuCl₂(PPh₃)₃ / H₂ | (S)-BINAP | S | 94 | 97 |
| 3 | NaBH₄ | L-Tartaric Acid | S | 88 | 75 |
| 4 | Baker's Yeast | - | S | 70 | >99 |
Chemical Transformations and Mechanistic Investigations of 3 Oxo 4 4 Methoxyphenyl Butanoic Acid
Reactivity of the β-Keto Carbonyl Group
The ketone at the C-3 position is activated by the adjacent carboxylic acid, influencing its susceptibility to nucleophilic attack and its participation in tautomeric equilibria.
Nucleophilic Addition Reactions and Subsequent Derivatizations
The carbonyl carbon of the β-keto group is electrophilic and serves as a primary site for nucleophilic attack. youtube.com This reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated, typically during an acidic workup, to yield an alcohol. youtube.com A wide range of nucleophiles can be employed, leading to a diverse array of derivatives.
For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can introduce alkyl or aryl groups, expanding the carbon skeleton. The reaction of 3-Oxo-4-(4-methoxyphenyl)butanoic acid with a nucleophile like methylmagnesium bromide would attack the keto-carbonyl, and after protonation, would form 3-hydroxy-3-methyl-4-(4-methoxyphenyl)butanoic acid. youtube.com
Another common nucleophilic addition involves the cyanide ion (CN⁻), which leads to the formation of a cyanohydrin. This reaction is particularly useful as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to more complex molecules. youtube.com
The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, causing the pi bond of the C=O group to break and the electrons to move to the electronegative oxygen atom, forming an alkoxide intermediate. youtube.comyoutube.com In a subsequent step, this intermediate is protonated by a weak acid to form the final alcohol product. youtube.com
Selective Reduction Processes and Stereochemical Outcomes
The selective reduction of the β-keto carbonyl group in the presence of the carboxylic acid is a synthetically valuable transformation. Carboxylic acids are generally less reactive towards hydride reagents than ketones, allowing for chemoselective reduction. scirp.org
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, especially in alcoholic solvents like methanol (B129727) or ethanol. nih.govresearchgate.net It selectively reduces the ketone to a secondary alcohol, yielding 3-hydroxy-4-(4-methoxyphenyl)butanoic acid, while leaving the carboxylic acid group intact. nih.gov Studies on analogous 4-aryl-4-oxoesters have shown that NaBH₄ in methanol at room temperature can effectively reduce the keto group. nih.govresearchgate.net The reaction temperature can be critical; low temperatures (e.g., -15°C) enhance selectivity by minimizing the potential for side reactions or the reduction of the carboxylic acid group, which can be activated under certain conditions. scirp.org
The reduction of the prochiral ketone center creates a new stereocenter. In the absence of a chiral catalyst or auxiliary, the reaction typically yields a racemic mixture of (R)- and (S)-enantiomers, as the hydride can attack from either face of the planar carbonyl group with roughly equal probability. The stereochemical outcome can be controlled through the use of stereoselective reducing agents or chiral catalysts to favor the formation of one enantiomer over the other.
| Reagent | Conditions | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | 3-Hydroxy-4-(4-methoxyphenyl)butanoic acid | Racemic mixture | nih.govresearchgate.net |
| Potassium Borohydride (KBH₄) | Ethanol, Reflux | 3-Hydroxy-4-(4-methoxyphenyl)butanoic acid | Racemic mixture | nih.gov |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | 3-Hydroxy-4-(4-methoxyphenyl)butanoic acid | Racemic mixture | harvard.edu |
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be converted into a variety of important derivatives.
Derivatization to Esters, Amides, and Anhydrides via Esterification and Amidation Reactions
The carboxylic acid moiety of this compound can undergo standard derivatization reactions.
Esterification : The most common method for converting the carboxylic acid to an ester is the Fischer esterification. quora.com This involves reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). quora.comoit.edu The reaction is an equilibrium process, and water is removed to drive it towards the product, the corresponding ester (e.g., methyl 3-oxo-4-(4-methoxyphenyl)butanoate). quora.com
Amidation : The direct reaction of the carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. More efficient methods involve the activation of the carboxylic acid. researchgate.net One common approach is the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl group for nucleophilic attack by an amine. nih.gov Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine to yield the desired amide. Catalytic methods using titanium tetrafluoride (TiF₄) or boronic acids have also been developed for direct amidation under milder conditions. researchgate.netchemrxiv.org
Anhydride Formation : Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can be prepared by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative.
Decarboxylation Kinetics and Pathways under Thermal and Catalytic Conditions
A hallmark reaction of β-keto acids is their propensity to undergo decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.com This reaction is significantly more facile for β-keto acids compared to other carboxylic acids because it proceeds through a stable, cyclic six-membered transition state. masterorganicchemistry.comdoubtnut.com
The mechanism involves an intramolecular proton transfer from the carboxylic acid's hydroxyl group to the β-keto carbonyl oxygen. This is a concerted process where the C-C bond between the carboxyl group and the α-carbon is broken, leading to the elimination of carbon dioxide and the formation of an enol intermediate. masterorganicchemistry.com This enol then rapidly tautomerizes to the more stable ketone product, 4-(4-methoxyphenyl)butan-2-one.
The kinetics of decarboxylation are typically first-order. acs.orgyoutube.com The rate is influenced by temperature, with higher temperatures accelerating the reaction. The stability of the enol intermediate and the steric environment around the reacting center can also affect the activation energy of the process. masterorganicchemistry.com While the reaction often proceeds readily with only thermal input, it can also be catalyzed. Metal oxides such as zirconia (ZrO₂) and titania (TiO₂) have been shown to catalyze the decarboxylation of β-keto acids, which are proposed as intermediates in the ketonization of carboxylic acids on catalyst surfaces. acs.orgyoutube.comacs.org
Behavior of the 4-Methoxyphenyl (B3050149) Aromatic Ring
The 4-methoxyphenyl group in this compound plays a crucial role in its chemical reactivity, particularly in reactions involving the aromatic ring. The electronic properties of the methoxy (B1213986) substituent significantly influence the outcomes of various chemical transformations.
The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions. quora.com This activation stems from the ability of the oxygen atom's lone pairs to donate electron density to the benzene (B151609) ring through resonance. quora.comorganicchemistrytutor.com This donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. brainly.in
The resonance effect of the methoxy group preferentially increases the electron density at the ortho and para positions relative to the methoxy group. organicchemistrytutor.comyoutube.com Consequently, the methoxy group is classified as an ortho, para-director, meaning that incoming electrophiles will predominantly substitute at these positions. brainly.inlibretexts.org
The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. youtube.com For attack at the ortho and para positions, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. organicchemistrytutor.com This enhanced stability of the ortho and para intermediates leads to a lower activation energy for their formation compared to the meta intermediate. youtube.com
In the case of this compound, the position para to the methoxy group is already occupied by the butanoic acid chain. Therefore, electrophilic substitution is expected to occur primarily at the two equivalent ortho positions (C-3 and C-5 of the phenyl ring). While the methoxy group strongly directs ortho, steric hindrance from the substituent itself and the adjacent bulky butanoic acid chain might influence the reaction rate and regioselectivity. youtube.com
| Reaction | Electrophile | Typical Reagents | Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 3-Oxo-4-(3-nitro-4-methoxyphenyl)butanoic acid |
| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/AlCl₃ | 3-Oxo-4-(3-bromo-4-methoxyphenyl)butanoic acid |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 3-Oxo-4-(3-sulfo-4-methoxyphenyl)butanoic acid |
| Friedel-Crafts Alkylation | R⁺ | R-Cl/AlCl₃ | 3-Oxo-4-(3-alkyl-4-methoxyphenyl)butanoic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | 3-Oxo-4-(3-acyl-4-methoxyphenyl)butanoic acid |
The 4-methoxyphenyl moiety, while relatively stable, is susceptible to degradation under specific oxidative conditions. The presence of the electron-donating methoxy group and the benzylic position makes the aromatic ring a target for various oxidative processes.
Potential degradation pathways can be initiated by strong oxidizing agents or radical species, such as hydroxyl radicals (•OH). mdpi.comresearchgate.net These pathways often involve:
Hydroxylation: Attack by hydroxyl radicals can lead to the introduction of additional hydroxyl groups onto the aromatic ring. mdpi.com
Demethylation: The ether linkage of the methoxy group can be cleaved under oxidative or strongly acidic conditions, yielding a phenolic group. For instance, treatment of a related compound, 4-(4-methoxyphenyl)butanoic acid, with aqueous hydrobromic acid results in demethylation to form 4-(4-hydroxyphenyl)butanoic acid. rsc.org
Ring Opening: Under harsh oxidative conditions, the aromatic ring can undergo cleavage. researchgate.net This process often follows initial hydroxylation and leads to the formation of various smaller, oxygenated aliphatic compounds. Studies on the atmospheric oxidation of anisole (B1667542) show that ring cleavage is a significant reaction channel, producing low-volatility, highly oxygenated small molecules. researchgate.net
Side-Chain Oxidation: The benzylic carbon atom, being adjacent to the aromatic ring, is also susceptible to oxidation, which could lead to cleavage of the butanoic acid chain from the phenyl ring.
The stability of the 4-methoxyphenyl group is also relevant in the context of photocatalytic reactions where it might react with nucleophiles, leading to chemical erosion of materials containing this moiety. nih.govacs.org
| Degradation Pathway | Potential Product(s) | Description |
|---|---|---|
| Hydroxylation | 3-Oxo-4-(3-hydroxy-4-methoxyphenyl)butanoic acid | Introduction of a hydroxyl group on the aromatic ring. |
| Demethylation | 3-Oxo-4-(4-hydroxyphenyl)butanoic acid | Cleavage of the methyl group from the methoxy ether. |
| Ring Opening | Aliphatic dicarboxylic acids, smaller aldehydes and ketones | Cleavage of the aromatic C-C bonds leading to non-aromatic fragments. |
| Side-Chain Cleavage | 4-Methoxybenzaldehyde, 4-methoxybenzoic acid | Oxidative cleavage at the benzylic position. |
Intramolecular Cyclization Reactions Leading to Fused Ring Systems
The structure of this compound, containing both a ketone and a carboxylic acid functionality tethered to an activated aromatic ring, is well-suited for intramolecular cyclization reactions to form fused ring systems.
A primary pathway for the intramolecular cyclization of this compound is an intramolecular Friedel-Crafts acylation . This reaction involves the electrophilic attack of an activated carboxylic acid derivative (such as an acyl chloride or acylium ion) onto the electron-rich 4-methoxyphenyl ring.
Mechanism:
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive electrophile. This is typically achieved by treatment with a strong acid (like polyphosphoric acid or sulfuric acid) to generate an acylium ion, or by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Electrophilic Attack: The highly reactive acylium ion is then attacked by the nucleophilic aromatic ring. Due to the ortho, para-directing effect of the methoxy group, the attack occurs at the ortho position (C-3) relative to the methoxy group.
Rearomatization: The resulting cationic intermediate (a sigma complex) loses a proton from the site of attack to restore the aromaticity of the ring, yielding a six-membered fused ring.
The product of this cyclization is a tetralone derivative, specifically 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (after tautomerization of the initial product if the enol form attacks).
Other cyclization methodologies applicable to related β-keto esters and acids include radical cyclizations and various condensation reactions. thieme-connect.denih.gov For instance, manganese(III) acetate (B1210297) can mediate oxidative free-radical cyclizations of β-keto esters with alkenes to form complex ring systems. thieme-connect.de While not directly applicable to the aromatic ring of the title compound, these methods highlight the synthetic versatility of the β-keto acid functional group.
Kinetics and Mechanistic Pathways of Oxidation Reactions
The oxidation of this compound can proceed through various pathways, depending on the oxidizing agent and reaction conditions. The kinetics of these reactions provide insight into the underlying mechanisms.
Kinetic studies on the oxidation of substituted 4-oxo-4-phenyl butanoic acids by various oxidizing agents, such as tripropylammonium (B8586437) fluorochromate (TriPAFC) and N-bromosaccharin, have been conducted in aqueous acetic acid media. researchgate.netresearchgate.netorientjchem.org These studies reveal several key features:
Reaction Order: The reactions are typically first-order with respect to the 4-oxoacid, the oxidizing agent (e.g., TriPAFC), and the acid catalyst (e.g., perchloric acid). researchgate.netorientjchem.org
Substituent Effects: The rate of oxidation is significantly influenced by substituents on the aromatic ring. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), accelerate the reaction, while electron-withdrawing groups, like chloro (-Cl) and nitro (-NO₂), decrease the reaction rate. researchgate.netresearchgate.net The observed order of reactivity for para-substituted derivatives is typically: -OCH₃ > -OC₂H₅ > -CH₃ > -H > -Cl > -Br. researchgate.netasianpubs.org This trend indicates the development of a positive charge in the transition state of the rate-determining step, which is stabilized by electron-donating groups. researchgate.net
Proposed Mechanism: The oxidation is proposed to proceed through the enol form of the β-keto acid. The rate-determining step is believed to be the attack of the oxidant on this enol intermediate. The reaction is acid-catalyzed because the enolization of the ketone is acid-catalyzed. orientjchem.org The lack of induced polymerization of monomers like acrylonitrile (B1666552) suggests that the reaction does not proceed via a free-radical pathway. orientjchem.org
Solvent Effects: The rate of oxidation generally increases as the dielectric constant of the medium decreases (i.e., with an increasing proportion of acetic acid in an aqueous acetic acid mixture). This observation is consistent with a reaction between a positive ion and a dipolar molecule. orientjchem.org
The products of these oxidations are typically the corresponding carboxylic acids resulting from cleavage of the C-C bond adjacent to the carbonyl group. researchgate.net
| Para-Substituent (X) in 4-Oxo-4-(4-X-phenyl)butanoic acid | Relative Rate of Oxidation | Electronic Effect of Substituent |
|---|---|---|
| -OCH₃ (Methoxy) | Highest | Strongly Electron-Donating |
| -OC₂H₅ (Ethoxy) | High | Strongly Electron-Donating |
| -CH₃ (Methyl) | Moderate | Weakly Electron-Donating |
| -H (Hydrogen) | Baseline | Neutral |
| -Cl (Chloro) | Low | Weakly Electron-Withdrawing (Inductive) |
| -Br (Bromo) | Lower | Weakly Electron-Withdrawing (Inductive) |
| -COCH₃ (Acetyl) | Lowest | Strongly Electron-Withdrawing |
Structure-Reactivity Relationships in Aromatic Keto Acids, including para-Substituent Effects
The reactivity of aromatic keto acids, such as this compound, is significantly influenced by the nature and position of substituents on the aromatic ring. The electronic effects of these substituents, particularly those in the para position, can either accelerate or decelerate reaction rates by altering the electron density at the reaction center. This relationship can be systematically evaluated through kinetic studies and quantified using tools like the Hammett equation.
A kinetic study on the oxidation of various para-substituted 4-oxo-4-phenylbutanoic acids by tripropylammonium fluorochromate (TriPAFC) provides direct insight into these structure-reactivity relationships. The investigation revealed a distinct order of reactivity based on the para-substituent. asianpubs.org Electron-donating groups were found to enhance the rate of oxidation, while electron-withdrawing groups retarded it. The observed order of reactivity is as follows: p-OCH₃ > p-OC₂H₅ > p-CH₃ > H > p-Cl > p-Br > p-COCH₃. asianpubs.org
This trend demonstrates that substituents capable of donating electrons to the aromatic ring increase the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxidant. The methoxy group (-OCH₃) in this compound is a strong electron-donating group through resonance, which explains its high reactivity in oxidation reactions compared to the unsubstituted or halogen-substituted analogues. asianpubs.org
The following table summarizes the relative reactivity of various para-substituted 4-oxo-4-phenylbutanoic acids in oxidation reactions.
| Substituent (X) | Chemical Name | Relative Reactivity | Electronic Effect |
| -OCH₃ | 4-(4-methoxyphenyl)-4-oxobutanoic acid | Highest | Electron-donating |
| -OC₂H₅ | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | High | Electron-donating |
| -CH₃ | 4-(4-methylphenyl)-4-oxobutanoic acid | Moderate-High | Electron-donating |
| -H | 4-oxo-4-phenylbutanoic acid | Moderate (Reference) | Neutral |
| -Cl | 4-(4-chlorophenyl)-4-oxobutanoic acid | Moderate-Low | Electron-withdrawing |
| -Br | 4-(4-bromophenyl)-4-oxobutanoic acid | Low | Electron-withdrawing |
| -COCH₃ | 4-(4-acetylphenyl)-4-oxobutanoic acid | Lowest | Electron-withdrawing |
Role of Catalysts and Co-oxidants in Oxidation Mechanisms
The oxidation of this compound and related aromatic keto acids often requires the use of specific oxidants and can be significantly accelerated by catalysts or co-oxidants. These agents play a crucial role in the reaction mechanism, often by increasing the electrophilicity of the oxidant or by facilitating the formation of key intermediates.
Chromium(VI) Reagents as Oxidants
Chromium(VI) reagents, such as tripropylammonium fluorochromate (TriPAFC), are effective oxidants for 4-oxo acids. orientjchem.org The general mechanism for oxidation by Cr(VI) reagents involves the formation of a chromate (B82759) ester intermediate. vanderbilt.eduacsgcipr.org In the case of a keto acid, the reaction is believed to proceed via the enol form of the substrate. The enol reacts with the protonated Cr(VI) species to form this ester. This intermediate then decomposes in the rate-determining step, often involving the cleavage of a C-H or C-C bond, to yield the products and a reduced chromium species (Cr(IV)). orientjchem.org
The reaction is typically acid-catalyzed. The presence of an acid, like perchloric acid, protonates the fluorochromate species, enhancing its oxidizing power and making it a stronger electrophile. orientjchem.org
Picolinic Acid as a Co-oxidant
The efficiency of metal-based oxidations can be significantly enhanced by the use of co-oxidants or chelating agents, such as picolinic acid (PA). Picolinic acid has been shown to catalyze Cr(VI) oxidations. derpharmachemica.com It functions by forming a complex with the Cr(VI) oxidant. This Cr(VI)-PA complex is a more effective and reactive oxidizing agent than the uncomplexed Cr(VI) species. derpharmachemica.com
The proposed mechanism involves the following steps:
Complex Formation: Picolinic acid, a bidentate chelating agent, rapidly forms a cyclic complex with the Cr(VI) oxidant. derpharmachemica.com
Ternary Complex Formation: This Cr(VI)-PA complex then reacts with the substrate (the keto acid) to form a ternary complex.
Redox Decomposition: The ternary complex undergoes decomposition in the rate-determining step through a two-electron transfer, leading to the oxidized product, a Cr(IV)-PA complex, and other byproducts. researchgate.net
The catalytic effect of picolinic acid is attributed to its ability to stabilize intermediate chromium valence states (e.g., Cr(IV)), thereby facilitating the redox cycle. researchgate.net This chelation strategy has also been observed to enhance the reactivity of other metal-based oxidation systems, for example, mediating the activation of peracetic acid by Mn(II). acs.org The presence of such a co-oxidant can lead to significantly shorter reaction times and higher yields. researchgate.net
Applications of 3 Oxo 4 4 Methoxyphenyl Butanoic Acid As a Versatile Synthetic Intermediate
Precursor to Biologically Active Compounds and Pharmaceutical Intermediates
3-Oxo-4-(4-methoxyphenyl)butanoic acid, also known as 4-(4-methoxyphenyl)-4-oxobutanoic acid, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds nordmann.global. Its structural framework is a valuable starting point for developing molecules with potential therapeutic applications. The general class of non-steroidal anti-inflammatory drugs (NSAIDs) often features carboxylic acid moieties, which are central to their mechanism of inhibiting cyclooxygenase (COX) enzymes and, consequently, prostaglandin biosynthesis nih.gov.
The molecular structure of this compound is particularly relevant in the development of drugs with analgesic and anti-inflammatory properties nordmann.global. The butanoic acid chain is a common feature in several NSAIDs, which function by suppressing the production of prostaglandins nih.gov. Research into novel butanoic acid derivatives has shown their potential in creating compounds with significant analgesic and anti-inflammatory activities researchgate.net. For instance, studies have explored the synthesis of various conjugates and hybrids of known analgesics, such as ibuprofen, with other heterocyclic systems to enhance their activity profile cardiff.ac.uk. The core butanoic acid skeleton of the title compound makes it a valuable precursor for such synthetic endeavors.
Beyond its role in analgesics, the butanoic acid scaffold is instrumental in creating compounds with a wider range of biological activities. For example, structurally related oxobutanoic acids have been used to synthesize novel heterocyclic compounds with potential antimicrobial and antifungal activities mdpi.com. In one study, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid was synthesized and used as a precursor to create a series of pyridazinone derivatives mdpi.com. The antipyrine (B355649) moiety itself is known to exhibit analgesic and anti-inflammatory effects mdpi.com. This demonstrates how the core butanoic acid structure can be modified to incorporate various pharmacophores, leading to new chemical entities with diverse therapeutic potential. Other complex heterocyclic systems, such as quinazolinones, which are known to possess a wide array of biological activities including antibacterial, antifungal, and anticonvulsant properties, can also be targeted through multi-step syntheses originating from butanoic acid derivatives researchgate.net.
Building Block for Complex Organic Scaffolds
The reactivity of the ketone and carboxylic acid functional groups, along with the activated aromatic ring, makes this compound a versatile building block for constructing more complex molecular architectures, including polycyclic and heterocyclic systems.
A significant application of this compound and its analogues is in the synthesis of tetralone derivatives. Tetralones are bicyclic aromatic ketones that form the core of many biologically active compounds. The butanoic acid chain can undergo an intramolecular Friedel-Crafts acylation, or a similar cyclization reaction, to form the second ring of the tetralone system.
For instance, a related compound, 4-(3-trifluoromethylphenyl)-4-(4-methoxyphenyl) butanoic acid, was cyclized using a mixture of methanesulphonic acid and phosphorus pentoxide to yield 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone with an 81% yield prepchem.com. Similarly, industrial processes describe the conversion of 4-alkoxyphenyl-4-oxo-butyric acids into 7-alkoxy-1-tetralones, highlighting this pathway's utility google.com. The general process involves the reduction of the keto group, followed by cyclization of the resulting 4-alkoxyphenylbutyric acid google.com.
Table 1: Example of Tetralone Synthesis from a Butanoic Acid Derivative
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 4-(3-trifluoromethylphenyl)-4-(4-methoxyphenyl) butanoic acid | Methanesulphonic acid, Phosphorus pentoxide | 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone | 81% prepchem.com |
The structure of this compound is well-suited for the synthesis of five-membered heterocyclic rings, particularly γ-lactones. γ-Lactones are prevalent in natural products and are known for a wide spectrum of biological activities, including antibacterial properties nih.gov. The synthesis of γ-lactones can be achieved from the butanoic acid precursor through reduction of the ketone at the 3-position to a hydroxyl group, followed by an acid-catalyzed intramolecular esterification (lactonization) to close the ring. Various modern synthetic methods have been developed to facilitate the efficient synthesis of γ-lactones from suitable precursors organic-chemistry.orgrsc.org. Research on γ-lactones bearing a p-methoxyphenyl substituent has indicated that these compounds can exhibit significant antifeedant and antibacterial activity, particularly against gram-positive bacteria strains nih.gov.
Furthermore, the keto-acid functionality allows for reactions with binucleophiles to form other heterocyclic systems. For example, reaction with hydrazines can lead to the formation of dihydropyridazinone derivatives, which are six-membered heterocycles with a range of pharmacological interests mdpi.com.
Modular Synthesis of Diversified Butanoic Acid Derivatives
This compound is an excellent platform for modular synthesis due to its multiple reactive sites. The carboxylic acid group, the ketone, the two methylene (B1212753) groups, and the methoxy-substituted aromatic ring can all be selectively modified to create a diverse library of derivatives. This modularity allows for the systematic alteration of the molecule's steric and electronic properties to optimize for specific applications.
γ-Keto acids are recognized for their importance in organic synthesis, serving as precursors to a wide variety of other compounds . The butanoic acid framework can be functionalized in numerous ways. For example, related butanoic acid structures have been employed as linkers in solid-phase peptide synthesis, showcasing their utility in bioconjugate chemistry biosynth.com. By modifying the core structure—for instance, by introducing different substituents on the phenyl ring or altering the length and functionality of the aliphatic chain—a vast chemical space can be explored for applications ranging from medicinal chemistry to materials science. The synthesis of the various scaffolds mentioned previously, such as tetralones, lactones, and pyridazinones, are themselves examples of this modular approach, where the fundamental butanoic acid structure is transformed into a range of distinct chemical entities.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid |
| Ibuprofen |
| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid |
| Pyridazinone |
| Quinazolinone |
| 4-(3-trifluoromethylphenyl)-4-(4-methoxyphenyl) butanoic acid |
| Methanesulphonic acid |
| Phosphorus pentoxide |
| 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone |
| 4-alkoxyphenyl-4-oxo-butyric acid |
| 7-alkoxy-1-tetralones |
| 4-alkoxyphenylbutyric acid |
| γ-Lactone |
| Hydrazine |
Routes to 4-(4-Methoxyphenyl)butyric Acid and its Analogues through Reduction
The conversion of this compound to 4-(4-methoxyphenyl)butyric acid involves the reduction of the ketone functional group. A highly effective and clean method for this transformation is catalytic hydrogenation. google.com This process typically utilizes a precious metal catalyst, such as palladium on a carbon support (Pd/C), in the presence of hydrogen gas. google.com
The reaction is generally carried out in a solvent mixture that ensures the solubility of the starting keto acid. Common solvent systems include mixtures of organic solvents like toluene or ethyl acetate (B1210297) with acetic acid. google.com The addition of acetic acid can help in maintaining the solubility of the substrate and the product. The hydrogenation is typically performed at slightly elevated temperatures, for example, between 50°C and 70°C, and under normal atmospheric pressure of hydrogen over an extended period, often overnight, to ensure complete conversion. google.com Upon completion, the solid catalyst is simply removed by filtration, and the final product, 4-(4-methoxyphenyl)butyric acid, can be isolated in high yield by concentrating the filtrate. google.com This method is advantageous as it avoids the use of harsh reducing agents and generates minimal waste. google.com
| Starting Material | Product | Reagents & Conditions | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| 4-(4-methoxyphenyl)-4-oxobutyric acid | 4-(4-methoxyphenyl)butyric acid | H₂, 10% Palladium on carbon | Ethyl acetate, Acetic acid | 50°C | Not specified | google.com |
| 4-(4-methoxyphenyl)-4-oxobutyric acid | 4-(4-methoxyphenyl)butyric acid | H₂, 10% Palladium on carbon | Toluene, Acetic acid | 70°C | 90.1% | google.com |
Formation of Unsaturated Butenoic Acid Species and other Olefinic Derivatives
The synthesis of unsaturated butenoic acids from this compound is a valuable transformation that introduces a carbon-carbon double bond, a key functional group for further chemical modifications. A common synthetic strategy to achieve this involves a two-step sequence: reduction of the ketone to a secondary alcohol, followed by dehydration.
The initial step is the selective reduction of the carbonyl group to a hydroxyl group, yielding 3-hydroxy-4-(4-methoxyphenyl)butanoic acid. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), which is known for its mildness and selectivity for ketones in the presence of carboxylic acids.
The subsequent step is the dehydration of the resulting β-hydroxy acid. β-hydroxy acids are particularly prone to dehydration upon heating, which results in the elimination of a water molecule to form an α,β-unsaturated carboxylic acid. quora.com This intramolecular elimination is driven by the formation of a stable conjugated system between the newly formed double bond and the carbonyl group of the carboxylic acid. libretexts.org The reaction typically requires heating, and it can proceed under either acidic or basic conditions, though often simply heating the β-hydroxy acid is sufficient to effect the transformation. quora.comopenstax.org This sequence provides a reliable route to compounds like 4-(4-methoxyphenyl)but-2-enoic acid.
| Step | Starting Material | Product | General Reagents & Conditions | General Mechanism |
|---|---|---|---|---|
| 1 (Reduction) | This compound | 3-Hydroxy-4-(4-methoxyphenyl)butanoic acid | Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., ethanol, methanol). | Nucleophilic addition of hydride to the carbonyl group. |
| 2 (Dehydration) | 3-Hydroxy-4-(4-methoxyphenyl)butanoic acid | 4-(4-methoxyphenyl)but-2-enoic acid | Heating, potentially with a mild acid or base catalyst. | Intramolecular elimination of water (E1 or E2 mechanism). openstax.org |
Advanced Spectroscopic and Chromatographic Characterization of 3 Oxo 4 4 Methoxyphenyl Butanoic Acid and Its Derivatives
Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Oxo-4-(4-methoxyphenyl)butanoic acid, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and aliphatic protons. The protons on the 4-methoxyphenyl (B3050149) group will appear as two doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a para-substituted benzene (B151609) ring. The methoxy group protons will present as a sharp singlet around δ 3.8 ppm. The aliphatic portion of the molecule will show signals for the methylene (B1212753) group adjacent to the ketone (C4), the methylene group adjacent to the carboxylic acid (C2), and the acidic proton of the carboxylic acid. The presence of the keto group at the 3-position influences the chemical shifts of the adjacent methylene protons. The methylene protons at C4 are expected to appear as a singlet, while the methylene protons at C2 will also likely be a singlet. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, typically in the range of δ 170-210 ppm. The aromatic carbons will appear in the δ 114-160 ppm region, with the carbon bearing the methoxy group being the most shielded. The methoxy carbon will have a characteristic signal around δ 55 ppm. The methylene carbons of the butanoic acid chain will be found in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad s) | ~175 |
| C2 (-CH₂-) | ~3.5 (s) | ~45 |
| C3 (>C=O) | - | ~205 |
| C4 (-CH₂-) | ~3.9 (s) | ~48 |
| Aromatic C-H (ortho to -OCH₃) | ~6.9 (d) | ~114 |
| Aromatic C-H (meta to -OCH₃) | ~7.2 (d) | ~130 |
| Aromatic C (ipso to chain) | - | ~128 |
| Aromatic C (ipso to -OCH₃) | - | ~159 |
| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |
Identification of Functional Groups using Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The presence of two carbonyl groups will give rise to strong absorption bands. The C=O stretch of the carboxylic acid is expected around 1710 cm⁻¹, while the ketone C=O stretch will appear at a slightly higher wavenumber, around 1725 cm⁻¹. The difference in the absorption frequencies of the two carbonyl groups is due to their different electronic environments. The spectrum will also show C-O stretching vibrations for the carboxylic acid and the methoxy ether group in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed as a series of bands in the 1450-1600 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Aliphatic/Aromatic | C-H Stretch | 2850-3100 |
| Ketone | C=O Stretch | ~1725 |
| Carboxylic Acid | C=O Stretch | ~1710 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Carboxylic Acid/Ether | C-O Stretch | 1200-1300 |
Determination of Molecular Mass and Fragmentation Pathways by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₁H₁₂O₄), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of β-keto acids is often characterized by specific cleavage patterns. One common fragmentation is the loss of a water molecule (H₂O) from the molecular ion. Another is the loss of a carboxyl group (COOH) or carbon dioxide (CO₂). Alpha-cleavage, the breaking of the bond adjacent to a carbonyl group, is also a prominent fragmentation pathway. For this molecule, cleavage between C2 and C3 could lead to the formation of a resonance-stabilized acylium ion. A McLafferty rearrangement is also possible, involving the transfer of a gamma-hydrogen to the keto-carbonyl oxygen, followed by cleavage of the alpha-beta bond. The fragmentation of the 4-methoxyphenyl group would likely lead to a prominent ion at m/z 121, corresponding to the 4-methoxybenzyl cation.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z (predicted) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion |
| 190 | [M - H₂O]⁺ | Loss of water |
| 164 | [M - CO₂]⁺ | Loss of carbon dioxide |
| 121 | [CH₃OC₆H₄CH₂]⁺ | Benzylic cleavage |
| 107 | [CH₃OC₆H₄]⁺ | Cleavage of the bond to the aromatic ring |
Assessment of Purity and Quantification through Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Advanced chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the analysis of this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., acidified water or an acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophoric activity. A significant challenge in the HPLC analysis of β-keto acids is the potential for keto-enol tautomerism, which can lead to peak broadening or splitting. This can often be mitigated by adjusting the mobile phase pH, temperature, or by using specialized columns.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is often employed to convert the carboxylic acid to a more volatile and thermally stable ester, for example, by reaction with a silylating agent or by methylation. The resulting derivative can then be readily analyzed by GC-MS, providing both high-resolution separation and definitive identification through its mass spectrum. The retention time of the derivatized compound serves for its identification, while the mass spectrometer provides structural confirmation and allows for sensitive quantification.
Theoretical and Computational Investigations of 3 Oxo 4 4 Methoxyphenyl Butanoic Acid
Quantum Chemical Calculations for Electronic Properties and Molecular Structure Prediction
Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of a compound like 3-Oxo-4-(4-methoxyphenyl)butanoic acid. These ab initio and Density Functional Theory (DFT) methods would be employed to determine the optimized molecular geometry in the gas phase and in different solvent environments. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to provide a precise three-dimensional representation of the molecule.
Furthermore, these calculations would elucidate the electronic characteristics of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites, crucial for predicting chemical reactivity. Other key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.2 | Debye |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.
Reaction Mechanism Modeling using Density Functional Theory (DFT) and Ab Initio Methods
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. Using DFT and other ab initio methods, researchers can map out the potential energy surface for a given reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.
Table 2: Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction (Illustrative Data)
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 25.5 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol |
Note: The data in this table is illustrative and represents typical values for a hypothetical reaction involving the title compound.
Conformational Analysis and Molecular Dynamics Simulations to Understand Molecular Behavior
The flexibility of this compound, particularly around its single bonds, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in a system (the molecule and its solvent environment), MD can reveal how the molecule flexes, vibrates, and interacts with its surroundings. These simulations are particularly useful for understanding how the molecule behaves in solution, providing insights into its solvation and its dynamic conformational landscape. Parameters such as root-mean-square deviation (RMSD) and radius of gyration (Rg) can be monitored throughout the simulation to assess structural stability and compactness.
Table 3: Key Conformational and Dynamic Parameters (Illustrative Data)
| Parameter | Description | Typical Value |
|---|---|---|
| Number of Stable Conformers | The number of low-energy spatial arrangements. | 3 |
| Rotational Energy Barrier | The energy required to rotate around a specific single bond. | 4.5 kcal/mol |
| RMSD | A measure of the average distance between the atoms of superimposed conformations. | 1.2 Å |
Note: The data in this table is illustrative and represents typical findings from conformational analysis and molecular dynamics simulations.
Emerging Research Trajectories and Future Prospects in the Study of Aryl β Keto Acids
Sustainable and Green Chemistry Principles in the Synthesis and Transformations of 3-Oxo-4-(4-methoxyphenyl)butanoic Acid
The integration of green chemistry principles into the synthesis of this compound is a primary focus of current research. nih.gov The objective is to minimize the environmental footprint of its production by addressing factors such as solvent and reagent choice, energy consumption, and waste generation. unibo.it A significant advancement in this area is the move away from hazardous solvents and strong, corrosive bases traditionally used in condensation reactions for β-keto acid synthesis.
One promising green approach involves the magnesium-promoted reductive carboxylation of aryl vinyl ketones. organic-chemistry.org This method utilizes readily available magnesium turnings as a reducing agent and carbon dioxide as a C1 source, offering an eco-friendly pathway to γ-keto acids under mild conditions. organic-chemistry.org While this produces a structural isomer, the principles are applicable. For the target β-keto acid, researchers are exploring solid-acid catalysts and solvent-free reaction conditions. For instance, the use of a glucose-based carbonaceous material as a metal-free catalyst for oxidative coupling reactions showcases a move towards benign and renewable resources. rsc.org
Further transformations of this compound are also being redesigned with sustainability in mind. For example, demethylation of the methoxy (B1213986) group, a common transformation, is being optimized to occur in aqueous media without organic solvents, using a slight excess of aqueous hydrobromic acid, which simplifies product isolation through direct crystallization. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Parameters for Aryl β-Keto Acid Synthesis
| Parameter | Traditional Method (e.g., Claisen Condensation) | Green Chemistry Approach |
|---|---|---|
| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether) | Water, Supercritical CO₂, or solvent-free |
| Base/Catalyst | Strong bases (e.g., Sodium hydride, LDA) | Reusable solid acids, biocatalysts |
| Atom Economy | Moderate; stoichiometric use of base | High; catalytic processes |
| Waste | Salt byproducts, organic solvent waste | Minimal; often just water |
| Energy Input | Often requires heating or cryogenic conditions | Ambient temperature and pressure |
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of innovative catalytic systems is pivotal for improving the efficiency and selectivity of reactions involving this compound. Research is moving beyond traditional Lewis acids like aluminum chloride, which are used in stoichiometric amounts and generate significant waste. google.com Modern catalysts are designed to be highly active, selective, and recyclable.
Metal-free catalysis is a particularly active area. For example, trifluoromethanesulfonic acid (TfOH) has been shown to be a superior catalyst for acylation reactions, a key step in many synthetic routes to aryl keto acids. researchgate.net Similarly, pentafluorophenylammonium triflate (PFPAT) has been used to catalyze the C-acylation of enol silyl (B83357) ethers to produce β-diketones and β-keto esters in high yields. organic-chemistry.org These catalysts operate under milder conditions and can often be recovered and reused.
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are also gaining traction. These systems simplify product purification, as the catalyst can be removed by simple filtration. Examples include metal oxides and functionalized polymers that can catalyze condensation and coupling reactions with high efficiency. The goal is to develop robust catalysts that can be used in various transformations of this compound, from its initial synthesis to its subsequent derivatization.
Integration of Flow Chemistry and Continuous Manufacturing Processes for Scalable Production
For the scalable and safe production of this compound and its derivatives, researchers are increasingly turning to flow chemistry and continuous manufacturing. mdpi.com These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles by minimizing the volume of hazardous materials at any given time, and the potential for seamless integration of reaction, separation, and purification steps. nih.gov
A hypothetical telescoped flow synthesis of a related compound, 4-(4-methoxyphenyl)butan-2-one, from 4-methoxybenzyl alcohol has been successfully demonstrated, showcasing the potential of this approach. southwales.ac.uk This system utilized three sequential micropacked bed reactors, each containing a different catalyst for oxidation, C-C coupling, and reduction, respectively. southwales.ac.uk Such a setup allows for the precise control of reaction conditions (temperature, pressure, residence time) for each step independently, leading to significantly higher yields compared to batch processes. southwales.ac.uk
The implementation of a similar multi-step continuous process for this compound would involve the pumping of starting materials through a series of reactors and purification modules. This approach not only enhances efficiency and scalability but also enables the synthesis of compounds that are difficult to produce in batch reactors due to unstable intermediates or exothermic reactions. nih.gov
Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for a Multi-step Aryl Keto Acid Production
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Typical Yield | 40-60% | 70-90% |
| Reaction Time | 12-24 hours | 10-30 minutes (residence time) |
| Scalability | Difficult; requires larger vessels | Straightforward; run for longer time |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Process Control | Limited; bulk temperature control | Precise control of local conditions |
Exploration of Bio-Inspired Synthetic Routes and Biocatalysis for Asymmetric Transformations
Bio-inspired synthesis and biocatalysis represent a frontier in the production of enantiomerically pure derivatives of this compound. Nature's catalysts, enzymes, offer unparalleled selectivity under mild, aqueous conditions. The reduction of the keto group in the target molecule is a prime candidate for biocatalysis to yield chiral β-hydroxy acids, which are valuable building blocks.
Researchers are exploring the use of enzymes such as ketoreductases and alcohol dehydrogenases for the asymmetric reduction of β-keto esters and acids. For example, baker's yeast has been used for the asymmetric synthesis of a related dihydro-1,5-benzothiazepin-4(5H)-one, demonstrating the potential of whole-cell biocatalysis. elsevierpure.com Furthermore, engineered biocatalysts are being developed to handle a wider range of substrates and exhibit enhanced stability and activity. nih.gov
Another bio-inspired approach involves using amino acids as starting materials. Pathways that convert amino acids to α-keto acids through processes like transamination and β-elimination are well-established in biology and are now being explored in synthetic chemistry. nih.govnih.gov Applying these principles could lead to novel, sustainable routes to this compound and its chiral derivatives, starting from renewable feedstocks. The use of d-amino acid transaminases (DAATs), for instance, allows for the stereoselective synthesis of d-amino acids from their corresponding α-keto acid precursors, a transformation that highlights the power of biocatalysis in achieving high enantiomeric purity. nih.gov
Q & A
Q. What are the recommended synthetic routes for preparing 3-Oxo-4-(4-methoxyphenyl)butanoic acid with high purity?
- Methodological Answer : A common approach involves reacting 4-methoxyphenylmagnesium bromide with succinic anhydride under anhydrous conditions. After quenching, the intermediate undergoes oxidation to introduce the ketone group. Purification via recrystallization or column chromatography is critical. Key steps include:
- Drying : Ensure the product is thoroughly dried to avoid residual solvents (e.g., methanol), which can interfere with downstream reactions .
- Verification : Confirm purity using NMR (e.g., characteristic peaks for methoxy protons at δ ~3.8 ppm and aromatic protons at δ ~6.8–7.5 ppm) and HPLC analysis .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine multiple spectroscopic methods:
- NMR :
- Expected signals :
| Proton Group | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH) | 3.68–3.85 | Singlet |
| Aromatic (CHOCH) | 6.8–7.5 | Multiplet |
| Ketone-adjacent CH | 2.6–2.8 | Multiplet |
| Carboxylic acid (-COOH) | ~9.8–12.0 | Broad |
- Reference: Similar δ values observed in structurally related compounds .
- IR Spectroscopy : Confirm carbonyl stretches (ketone: ~1700–1750 cm; carboxylic acid: ~2500–3300 cm broad).
- Mass Spectrometry : Molecular ion peak at m/z 208.1 (CHO) .
Advanced Research Questions
Q. What strategies can be employed to investigate the biological activity of this compound derivatives in enzyme inhibition studies?
- Methodological Answer :
- Derivatization : Synthesize analogs via nucleophilic substitution (e.g., replacing the methoxy group with halogens or amines) to explore structure-activity relationships .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition kinetics (e.g., acetylcholinesterase or cyclooxygenase assays).
- Cell-Based Models : Test cytotoxicity and anti-inflammatory activity in macrophage or cancer cell lines .
- Computational Docking : Predict binding affinities to target enzymes (e.g., COX-2) using molecular modeling software.
Q. How does the electronic nature of the 4-methoxyphenyl group influence the reactivity of this compound compared to halogenated analogs?
- Methodological Answer :
- Electronic Effects :
| Substituent | Electronic Nature | Reactivity Impact |
|---|---|---|
| Methoxy (-OCH) | Electron-donating | Activates aromatic ring for electrophilic substitution; stabilizes intermediates via resonance. |
| Halogen (e.g., -F) | Electron-withdrawing | Deactivates ring; directs substitution to meta/para positions. |
- Experimental Comparison :
- Perform electrophilic substitution (e.g., nitration) on this compound and its fluorinated analog (4-(2-Fluorophenyl)-4-oxobutanoic acid). Monitor reaction rates and regioselectivity via LC-MS .
Q. What methodologies are effective in analyzing potential impurities or by-products during the synthesis of this compound?
- Methodological Answer :
- Chromatographic Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities (e.g., unreacted starting materials or oxidation by-products).
- GC-MS : Detect volatile by-products (e.g., residual solvents or decarboxylation products).
- Control Experiments :
- Synthesize under varying conditions (e.g., excess anhydride or altered reaction times) to identify critical parameters affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
